REACTION_CXSMILES
|
[CH2:1]([CH:8]1[C:17]2[C:12](=[CH:13][C:14]([O:20]C)=[C:15]([O:18]C)[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Br>[CH2:1]([CH:8]1[C:17]2[C:12](=[CH:13][C:14]([OH:20])=[C:15]([OH:18])[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1NCCC2=CC(=C(C=C12)OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to form overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Collect the crystals
|
Type
|
WASH
|
Details
|
wash with cold ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1NCCC2=CC(=C(C=C12)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |